3-Thiazol-2-yl-benzaldehyde
Overview
Description
3-Thiazol-2-yl-benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a thiazole ring
Mechanism of Action
Target of Action
The primary target of 3-Thiazol-2-yl-benzaldehyde is MmpL3 , a mycobacterial mycolic acid transporter . This protein plays a crucial role in the survival and virulence of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Mode of Action
This compound interacts with its target, MmpL3, leading to the inhibition of mycolic acid transport . This disruption in the transport mechanism results in the bacterium’s inability to maintain its cell wall, thereby inhibiting its growth and survival .
Biochemical Pathways
The compound affects the mycolic acid biosynthesis pathway, a critical component of the cell wall of Mycobacterium tuberculosis . By inhibiting MmpL3, the compound disrupts the transport of mycolic acids, leading to downstream effects on the integrity of the bacterial cell wall .
Result of Action
The result of the action of this compound is the inhibition of the growth and survival of Mycobacterium tuberculosis . By disrupting the transport of mycolic acids, the compound compromises the integrity of the bacterial cell wall, leading to the bacterium’s death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Thiazol-2-yl-benzaldehyde typically involves the condensation of thiazole derivatives with benzaldehyde. One common method is the Knoevenagel condensation reaction, where thiazole-2-carbaldehyde reacts with benzaldehyde in the presence of a base such as piperidine in ethanol . Another approach involves the cyclization of thioamide with benzaldehyde under acidic conditions .
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-Thiazol-2-yl-benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Thiazole-2-carboxylic acid derivatives.
Reduction: Thiazol-2-yl-benzyl alcohol.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
3-Thiazol-2-yl-benzaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
Benzothiazole: Shares the thiazole ring but with different substitution patterns.
Thiazole-2-carbaldehyde: Similar structure but lacks the benzene ring.
4-Phenylthiazole: Another thiazole derivative with a phenyl group instead of a benzaldehyde moiety.
Uniqueness: Its ability to undergo diverse chemical reactions and its role in synthesizing biologically active compounds make it a valuable compound in research and industry .
Properties
IUPAC Name |
3-(1,3-thiazol-2-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-7-8-2-1-3-9(6-8)10-11-4-5-13-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMGIEKCDQXKKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=CS2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594486 | |
Record name | 3-(1,3-Thiazol-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885465-97-4 | |
Record name | 3-(1,3-Thiazol-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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